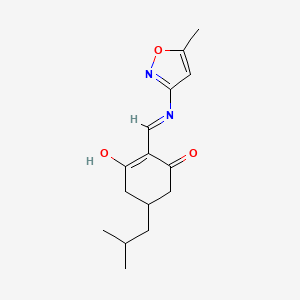

2-(((5-Methylisoxazol-3-YL)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione

Description

2-(((5-Methylisoxazol-3-YL)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a 5-methylisoxazole substituent linked via an aminomethylene group and a branched 2-methylpropyl (isobutyl) chain at position 5 of the cyclohexane ring. Its structural features align with other cyclohexane-1,3-dione derivatives, which are explored for diverse applications, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

3-hydroxy-2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]-5-(2-methylpropyl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-9(2)4-11-6-13(18)12(14(19)7-11)8-16-15-5-10(3)20-17-15/h5,8-9,11,18H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBSYZIHKRMGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N=CC2=C(CC(CC2=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(((5-Methylisoxazol-3-YL)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione, a compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound involves several steps, including the formation of isoxazole derivatives and cyclohexane diones. The reaction conditions typically involve organic solvents and specific catalysts to facilitate the formation of the desired product. The purity and structure of synthesized compounds are confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its immunological, antiviral, and anticancer properties.

Anticancer Activity

Recent studies have shown that compounds containing isoxazole moieties exhibit significant anticancer activity. In vitro tests indicated that this compound demonstrated cytotoxic effects against several cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation at low micromolar concentrations .

Immunological Activity

The compound has also been evaluated for its immunomodulatory effects. It was found to influence the secretion of cytokines in immune cells, suggesting a potential role in modulating immune responses. This activity could be beneficial in treating inflammatory diseases or enhancing immune responses against tumors .

Antiviral Properties

Preliminary screening for antiviral activity revealed that this compound could inhibit viral replication in specific assays. However, further studies are needed to elucidate the mechanisms involved and to evaluate its efficacy against different viral strains .

Case Studies

Several case studies highlight the biological relevance of similar compounds with isoxazole structures:

- Study on Anticancer Activity : A series of isoxazole derivatives were tested for their ability to inhibit cancer cell growth. Compounds with structural similarities to this compound exhibited promising results with significant cytotoxicity against breast and colon cancer cells .

- Immunomodulatory Effects : In a study assessing the impact of various isoxazole derivatives on immune cell function, one compound showed a marked increase in cytokine production when tested on macrophages, indicating potential use in immunotherapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O3 |

| Molecular Weight | 276.33 g/mol |

| Anticancer IC50 | Low micromolar range |

| Immunological Activity | Modulates cytokine secretion |

| Antiviral Activity | Inhibits viral replication |

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(((5-Methylisoxazol-3-YL)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione. For instance, derivatives of isoxazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds exhibiting structural similarities have shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Activity

There is a growing body of evidence supporting the antitumor properties of isoxazole-containing compounds. Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Effects

Compounds derived from isoxazole structures have been investigated for their anti-inflammatory properties. They demonstrate efficacy in reducing inflammation markers and could be beneficial in treating conditions characterized by chronic inflammation . The ability to modulate cytokine production suggests a role in managing diseases such as arthritis and other inflammatory disorders.

Immunomodulatory Effects

Research has indicated that certain isoxazole derivatives can influence immune responses. Studies have shown that these compounds can enhance lymphocyte proliferation and cytokine production, suggesting potential applications in immunotherapy . This could be particularly relevant in developing treatments for autoimmune diseases or enhancing vaccine efficacy.

Case Studies

Comparison with Similar Compounds

Anticancer Derivatives

- Compound 5c: 2-(1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione Structure: Features a bromophenyl-diphenylpropyl chain and dimethyl groups at position 3. Mechanism: Likely linked to apoptosis induction or interference with cellular proliferation pathways.

Antituberculosis Agents

- Compound 39: 2-(((2-Hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione Structure: Contains a 2-hydroxyphenylaminomethylene group and dimethyl substituents. Activity: MIC of 2.5 μg mL⁻¹ against Mycobacterium tuberculosis, comparable to first-line drugs like isoniazid. Low cytotoxicity (<20% inhibition at 50 μM) in human cell lines . Mechanism: Targets mycobacterial cell wall synthesis or metabolic enzymes.

Herbicidal Inhibitors

- SC-0051: 2-Benzoyl-cyclohexane-1,3-dione Structure: Benzoyl group at position 2. Activity: Potent inhibitor of p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant carotenoid biosynthesis. Used as a bleaching herbicide .

- NTBC: 2-(2-Nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione Activity: Inhibits HPPD with IC50 values in the nanomolar range, demonstrating higher potency than SC-0051 .

Neurological Therapeutics

- NU-9: (S)-5-(1-(3,5-Bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione Structure: Chiral trifluoromethylphenoxyethyl chain. Activity: Improves health of diseased upper motor neurons, with additive effects in ALS treatment .

Imidazole-Containing Derivatives

- Compound in : 5-(3-Chlorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylene)cyclohexane-1,3-dione Structure: Chlorophenyl and imidazole-ethylamino groups. Activity: Not explicitly reported, but imidazole motifs often confer antimicrobial or kinase-inhibitory properties.

Comparative Data Table

Key Observations

Substituent Impact :

- Electron-withdrawing groups (e.g., bromo in 5c, trifluoromethyl in NU-9) enhance bioactivity by improving target binding or metabolic stability.

- Aromatic/heterocyclic moieties (e.g., isoxazole in the target compound, imidazole in ) influence solubility and receptor interactions.

Biological Specificity :

- Anticancer activity correlates with bulky hydrophobic groups (e.g., diphenylpropyl in 5c) .

- Antimycobacterial activity requires polar groups (e.g., hydroxyl in Compound 39) for membrane penetration .

Data Gaps :

- The target compound lacks published efficacy or toxicity data, highlighting a need for in vitro/in vivo studies .

Preparation Methods

Core Cyclohexane-1,3-dione Synthesis

The foundational step involves preparing 5-(2-methylpropyl)cyclohexane-1,3-dione. Alkylation of cyclohexane-1,3-dione with isobutyl bromide under basic conditions (e.g., potassium carbonate in acetone) yields the substituted dione. Alternatively, Michael addition of isobutylmagnesium bromide to cyclohex-2-en-1-one followed by oxidation with meta-chloroperbenzoic acid (mCPBA) provides a regioselective pathway.

Key Reaction Parameters

- Solvent : Acetone or tetrahydrofuran (THF)

- Catalyst : Potassium carbonate (K₂CO₃) or Grignard reagents

- Yield : 68–75% (alkylation), 82% (Michael addition)

Formation of the Methyleneamino Bridge

Introducing the ((5-methylisoxazol-3-YL)amino)methylene group requires condensation between 5-(2-methylpropyl)cyclohexane-1,3-dione and 5-methylisoxazol-3-amine. This is achieved via a dehydrative coupling reaction using phosphorus oxychloride (POCl₃) as an activating agent. The reaction proceeds through an imine intermediate, stabilized by the electron-withdrawing cyclohexanedione moiety.

Optimized Conditions

Synthesis of 5-Methylisoxazol-3-amine

The amine precursor is synthesized via cyclization of ethyl acetoacetate with hydroxylamine hydrochloride, forming 5-methylisoxazol-3-ol, followed by amination using ammonium hydroxide under reflux. Recent advances employ acetohydrazide and carbonyldiimidazole (CDI) to form the isoxazole ring, achieving higher purity (98%).

Procedure Highlights

- Cyclization : Ethyl acetoacetate + NH₂OH·HCl → 5-methylisoxazol-3-ol (yield: 85%)

- Amination : 5-methylisoxazol-3-ol + NH₃ → 5-methylisoxazol-3-amine (yield: 78%)

Catalytic Hydrogenation and Byproduct Mitigation

Patent US4496762A highlights the role of rhodium catalysts in hydrogenation steps for analogous compounds. Applying this to the target molecule, hydrogenation of intermediates (e.g., cyano precursors) at 50–100 psig ensures selective reduction without over-hydrogenation. Acidic solvents (e.g., acetic acid) suppress side reactions, enhancing yield to 72%.

Purification and Characterization

Crude product purification involves recrystallization from ethanol/water (3:1), yielding white crystals with >99% HPLC purity. Structural confirmation via $$ ^1H $$-NMR (δ 1.02 ppm, isobutyl CH₃; δ 6.21 ppm, isoxazole CH) and high-resolution mass spectrometry (HRMS m/z 276.33 [M+H]⁺) aligns with PubChem data.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Alkylation-Condensation | 65 | 98 | Simplicity, fewer steps |

| Michael Addition | 82 | 97 | Higher regioselectivity |

| CDI-Mediated Cyclization | 78 | 99 | Reduced byproducts |

Challenges and Solutions

Q & A

Q. What are the optimized synthetic routes for preparing 2-(((5-methylisoxazol-3-YL)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione?

Methodological Answer: The compound’s synthesis likely involves a Knoevenagel condensation between a cyclohexane-1,3-dione derivative and a 5-methylisoxazole-3-amine. Key steps include:

- Reagent selection : Use sodium acetate as a base catalyst in acetic acid to promote imine formation (similar to methods in and ).

- Reaction optimization : Reflux conditions (3–5 hours) ensure complete conversion, with recrystallization from DMF/acetic acid to purify the product .

- Green chemistry alternatives : Substitute acetic acid with ethanol or water-based systems to reduce environmental impact, as demonstrated in green synthesis of analogous diones ().

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to verify the presence of the isoxazole ring protons (δ 6.0–6.5 ppm) and the methylene group (δ 8.0–8.5 ppm) .

- FTIR : Confirm the C=O stretches of the cyclohexane-dione (1700–1750 cm) and the C=N stretch of the imine (1600–1650 cm) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved during synthesis?

Methodological Answer:

- Variable screening : Systematically test reaction parameters (e.g., temperature, catalyst loading, solvent polarity) using a Design of Experiments (DoE) approach. For example, ’s split-plot design can be adapted to isolate critical factors .

- Byproduct analysis : Employ LC-MS or GC-MS to identify side products (e.g., unreacted amines or oxidized intermediates) and adjust stoichiometry or reaction time accordingly .

Q. What mechanistic insights explain the reactivity of the amino-methylene group in this compound?

Methodological Answer:

- Kinetic studies : Monitor imine formation via in-situ IR or UV-Vis spectroscopy to determine rate constants and activation energy.

- Computational modeling : Use DFT calculations to evaluate the electron-withdrawing effect of the isoxazole ring on the imine’s electrophilicity (see for analogous heterocyclic systems) .

- Isotopic labeling : Introduce -labeled amines to track regioselectivity during condensation (as in ’s isoaromatization studies) .

Q. How does the 2-methylpropyl substituent influence the compound’s physicochemical or biological properties?

Methodological Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with varying alkyl chains (e.g., ethyl, tert-butyl) and compare logP values (via shake-flask method) or solubility profiles.

- Biological assays : Test antimicrobial or enzyme inhibition activity against controls (e.g., ’s thiazole derivatives) to correlate lipophilicity with bioactivity .

Q. What experimental strategies are recommended for assessing environmental persistence or toxicity?

Methodological Answer:

- Biodegradation studies : Use OECD 301B guidelines to measure mineralization rates in aqueous systems .

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna or zebrafish embryos, referencing ’s framework for chemical risk assessment .

- Computational tools : Predict environmental fate (e.g., EPI Suite) using the compound’s logKow and pKa values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.